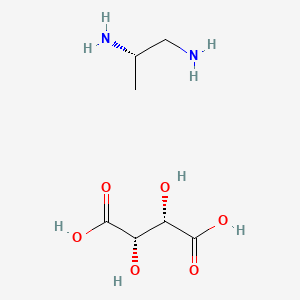
Methyl (1-formylpyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of carbamic acid and contains a pyrrolidine ring with a formyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine with formic acid and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with methyl isocyanate to yield this compound.
Pyrrolidine: reacts with to form the intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1-formylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted carbamate derivatives.
Applications De Recherche Scientifique
Methyl (1-formylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the formyl group.
Ethyl (1-formyl-3-pyrrolidinyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
N-Formylpyrrolidine: Lacks the carbamate group but contains the formyl group and pyrrolidine ring.
Uniqueness
Methyl (1-formylpyrrolidin-3-yl)carbamate is unique due to the presence of both the formyl and carbamate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
184107-58-2 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.184 |
Nom IUPAC |
methyl N-(1-formylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)8-6-2-3-9(4-6)5-10/h5-6H,2-4H2,1H3,(H,8,11) |
Clé InChI |
VZFJQUBNKOXVBV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1CCN(C1)C=O |
Synonymes |
Carbamic acid, (1-formyl-3-pyrrolidinyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1/'-BIPHENYL]-4-ETHANIMIDAMIDE, N-HYDROXY](/img/new.no-structure.jpg)

![ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]-](/img/structure/B573981.png)






